molecular formula C22H24N4O5S2 B2859190 4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI) CAS No. 606106-80-3

4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI)

Cat. No.: B2859190
CAS No.: 606106-80-3
M. Wt: 488.58
InChI Key: QQKGOZXLWXLFBL-UHFFFAOYSA-N
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Description

4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI) is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI) typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the acetamido group, and finally, the attachment of the sulfonylpiperidine and methoxyphenyl groups. Common reagents used in these steps include acetic anhydride, sulfuryl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI) involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI): shares structural similarities with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of 4-Piperidinecarboxamide,N-[6-(acetylamino)-2-benzothiazolyl]-1-[(4-methoxyphenyl)sulfonyl]-(9CI) lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S2/c1-14(27)23-16-3-8-19-20(13-16)32-22(24-19)25-21(28)15-9-11-26(12-10-15)33(29,30)18-6-4-17(31-2)5-7-18/h3-8,13,15H,9-12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKGOZXLWXLFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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